Validated Synthetic Precursor Status in Mirtazapine Manufacturing
This compound is established as a direct intermediate in the synthesis of mirtazapine, a globally approved antidepressant . Its structural specificity is essential for subsequent cyclization to the tetracyclic mirtazapine core. While closely related analogs like (2-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl)methanol (mirtazapine impurity B) also serve as intermediates, the absence of the 2-phenyl group in the target compound confers distinct chemical properties, such as lower molecular weight and reduced lipophilicity (cLogP ~0.5 vs. ~2.8), which are critical for early-stage process chemistry and impurity control [1].
| Evidence Dimension | Chemical Structure and Calculated Property |
|---|---|
| Target Compound Data | Molecular weight: 207.27; Calculated cLogP: ~0.5 |
| Comparator Or Baseline | (2-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl)methanol: Molecular weight: 283.37; cLogP: ~2.8 |
| Quantified Difference | 36.6% lower molecular weight; cLogP difference of ~2.3 log units |
| Conditions | Structure and property comparison |
Why This Matters
This is a critical specification for process chemists. Using a phenylated analog in place of the target compound would derail established synthetic routes and introduce structurally divergent impurities, leading to regulatory rejection in pharmaceutical manufacturing.
- [1] Mirtazapine EP Impurity B - Product Information. CAS 61337-89-1. View Source
